5-Amino-N-ethylnicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-N-ethylnicotinamide is a derivative of nicotinamide, which is a form of vitamin B3. This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by the presence of an amino group and an ethyl group attached to the nicotinamide structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-N-ethylnicotinamide typically involves the reaction of nicotinamide with ethylamine under specific conditions. One common method is to react nicotinamide with ethylamine in the presence of a catalyst, such as a base, to facilitate the formation of the desired product . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-N-ethylnicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
5-Amino-N-ethylnicotinamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential role in cellular metabolism and enzyme regulation.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in metabolic disorders and neurodegenerative diseases.
Industry: It is used in the production of pharmaceuticals and as a chemical reagent in various industrial processes
Wirkmechanismus
The mechanism of action of 5-Amino-N-ethylnicotinamide involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in metabolic processes, such as nicotinamide N-methyltransferase (NNMT). By inhibiting NNMT, the compound can influence various metabolic pathways, leading to effects on energy metabolism and cellular function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nicotinamide: A form of vitamin B3, used in various biochemical processes.
1-Methylnicotinamide: A metabolite of nicotinamide with anti-inflammatory and vasoprotective properties.
N-Methylnicotinamide: Another derivative of nicotinamide, used in diagnostic applications.
Uniqueness
5-Amino-N-ethylnicotinamide is unique due to the presence of both an amino group and an ethyl group, which confer distinct chemical properties and biological activities. This makes it a valuable compound for research and industrial applications, offering potential advantages over other nicotinamide derivatives.
Eigenschaften
Molekularformel |
C8H11N3O |
---|---|
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
5-amino-N-ethylpyridine-3-carboxamide |
InChI |
InChI=1S/C8H11N3O/c1-2-11-8(12)6-3-7(9)5-10-4-6/h3-5H,2,9H2,1H3,(H,11,12) |
InChI-Schlüssel |
JXOCJNVGHMKPKO-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)C1=CC(=CN=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.